molecular formula C20H18ClN3O3S B14243224 Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate CAS No. 365430-98-4

Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate

Cat. No.: B14243224
CAS No.: 365430-98-4
M. Wt: 415.9 g/mol
InChI Key: OBJJCIZOFNWETO-UHFFFAOYSA-N
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Description

Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines a thiazole ring with a pyridine and chlorophenyl group, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies showing its ability to inhibit specific enzymes and pathways involved in these diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. As an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate can be compared with other thiazole derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

365430-98-4

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

ethyl 2-[5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate

InChI

InChI=1S/C20H18ClN3O3S/c1-3-27-18(26)11-17-24-19(13-5-4-6-15(21)9-13)20(28-17)14-7-8-22-16(10-14)23-12(2)25/h4-10H,3,11H2,1-2H3,(H,22,23,25)

InChI Key

OBJJCIZOFNWETO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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